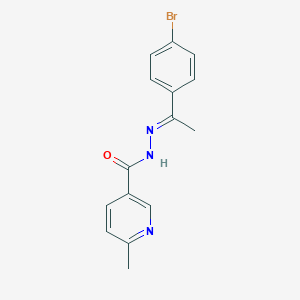![molecular formula C15H12N4O2 B274237 Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate, also known as MCTB, is a chemical compound that has been widely used in scientific research for its unique properties. MCTB is a triazene-containing compound that has been shown to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes.
Mechanism of Action
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate has been shown to induce DNA damage in cancer cells, leading to cell death. This mechanism of action is believed to be due to the formation of reactive nitrogen species, which can cause oxidative damage to DNA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of the immune system. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate in lab experiments is its ability to induce DNA damage in cancer cells, making it a useful tool for studying cancer biology. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate, including the development of this compound analogs with improved efficacy and reduced toxicity, the exploration of this compound as a potential therapy for inflammatory diseases, and the investigation of this compound as a tool for studying the immune system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Synthesis Methods
The synthesis of Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate involves the reaction of 2-cyanobenzoic acid with sodium nitrite and hydrochloric acid, followed by the addition of methylamine and sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate has been used in a variety of scientific research applications, including cancer research, drug discovery, and as a tool for studying the immune system. This compound has been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for future cancer therapies.
properties
Molecular Formula |
C15H12N4O2 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 4-[2-(2-cyanophenyl)iminohydrazinyl]benzoate |
InChI |
InChI=1S/C15H12N4O2/c1-21-15(20)11-6-8-13(9-7-11)17-19-18-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18) |
InChI Key |
XDJFGWDWVMECAA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NN=NC2=CC=CC=C2C#N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NN=NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)
![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)
![3-(4-Bromophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274160.png)


![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)





![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)